molecular formula C15H13ClN2O4 B11020686 N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide

N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide

Cat. No.: B11020686
M. Wt: 320.73 g/mol
InChI Key: LZVPKVZTYSZEBJ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide is an organic compound characterized by the presence of a chloro and nitro group on the phenyl ring, and an ethoxy group attached to the benzamide structure

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-11(14)15(19)17-13-9-10(18(20)21)7-8-12(13)16/h3-9H,2H2,1H3,(H,17,19)

InChI Key

LZVPKVZTYSZEBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, catalysts (palladium on carbon), metal hydrides (sodium borohydride).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Substitution: Formation of N-(2-substituted-5-nitrophenyl)-2-ethoxybenzamide derivatives.

    Reduction: Formation of N-(2-chloro-5-aminophenyl)-2-ethoxybenzamide.

    Oxidation: Formation of N-(2-chloro-5-nitrophenyl)-2-carboxybenzamide.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups may facilitate binding to active sites, while the ethoxybenzamide moiety can influence the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chloro-5-nitrophenyl)-2-ethoxybenzamide can be compared with other similar compounds, such as:

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